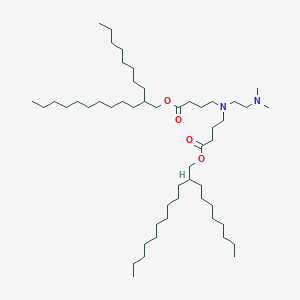
Bis(2-octyldodecyl) 4,4'-((2-(dimethylamino)ethyl)azanediyl)dibutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate is a complex organic compound with a significant role in various scientific and industrial applications. This compound is known for its unique structural properties, which make it valuable in fields such as chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate involves multiple steps. One common method includes the reaction of sodium dimethylaminoethanol with chlorosulfonic acid, followed by the addition of octyldodecyl groups . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or chromatography to achieve high purity levels required for various applications.
化学反应分析
Types of Reactions
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
作用机制
The mechanism by which Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate exerts its effects involves its interaction with molecular targets such as lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. Additionally, it can form complexes with proteins, influencing their structure and function .
相似化合物的比较
Similar Compounds
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: This compound shares similar structural features but differs in its functional groups and applications.
Bis(2-dimethylaminoethyl) ether: Another related compound with different functional groups and reactivity.
Uniqueness
What sets Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate apart is its unique combination of octyldodecyl and dimethylaminoethyl groups, which confer specific properties such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions.
属性
分子式 |
C52H104N2O4 |
|---|---|
分子量 |
821.4 g/mol |
IUPAC 名称 |
2-octyldodecyl 4-[2-(dimethylamino)ethyl-[4-(2-octyldodecoxy)-4-oxobutyl]amino]butanoate |
InChI |
InChI=1S/C52H104N2O4/c1-7-11-15-19-23-25-29-33-39-49(37-31-27-21-17-13-9-3)47-57-51(55)41-35-43-54(46-45-53(5)6)44-36-42-52(56)58-48-50(38-32-28-22-18-14-10-4)40-34-30-26-24-20-16-12-8-2/h49-50H,7-48H2,1-6H3 |
InChI 键 |
HGKNRFJEXIXOJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCN(CCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


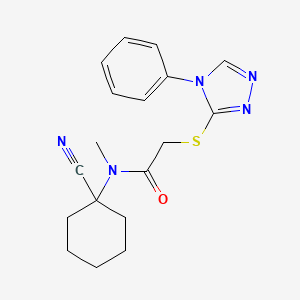
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B13367132.png)
![[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13367133.png)
![6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367134.png)
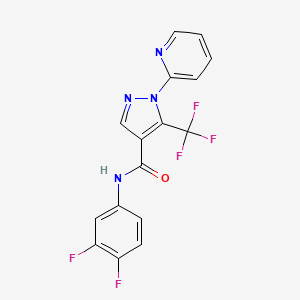
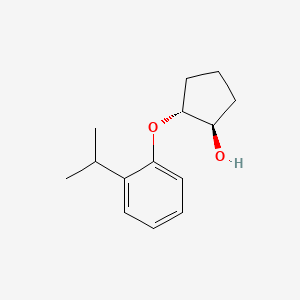
![6-[(2,4-Dichlorophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367141.png)
![2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13367149.png)
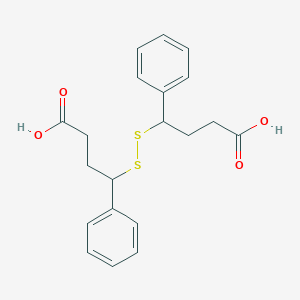
![3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13367169.png)
![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367172.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate](/img/structure/B13367173.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367177.png)
![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367200.png)
